(S)-benzyl 1-cyano-2-methylpropylcarbamate
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Overview
Description
Benzyl N-(1-cyano-2-methylpropyl)carbamate: is a chemical compound with the molecular formula C13H15N2O2. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(1-cyano-2-methylpropyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with N-(1-cyano-2-methylpropyl)amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of benzyl N-(1-cyano-2-methylpropyl)carbamate often involves large-scale batch reactions. The process includes the careful control of reaction temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(1-cyano-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, benzyl N-(1-cyano-2-methylpropyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. It is used in biochemical assays to investigate enzyme functions and interactions.
Medicine: In medicinal chemistry, benzyl N-(1-cyano-2-methylpropyl)carbamate is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of benzyl N-(1-cyano-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and carbamate moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Benzyl N-(1-cyano-2-ethylpropyl)carbamate
- Benzyl N-(1-cyano-2-methylbutyl)carbamate
- Benzyl N-(1-cyano-2-methylpentyl)carbamate
Comparison: Benzyl N-(1-cyano-2-methylpropyl)carbamate is unique due to its specific structural features, such as the presence of a cyano group and a methyl group on the propyl chain. These structural differences influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds. The presence of the benzyl group also contributes to its distinct properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
benzyl N-(1-cyano-2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(2)12(8-14)15-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12H,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLYXYMHKYRDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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